3-Butoxy-5-chloro-4-ethoxyphenol
Description
3-Butoxy-5-chloro-4-ethoxyphenol is a substituted phenolic compound characterized by a benzene ring functionalized with three distinct groups: a butoxy (–OCH₂CH₂CH₂CH₃) chain at position 3, a chlorine atom at position 5, and an ethoxy (–OCH₂CH₃) group at position 2.
Properties
IUPAC Name |
3-butoxy-5-chloro-4-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-3-5-6-16-11-8-9(14)7-10(13)12(11)15-4-2/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWKHJTCRJKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)O)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-chloro-4-ethoxyphenol typically involves the reaction of 3-chloro-4-ethoxyphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group with the butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5-chloro-4-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and alkylation reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or alkylated phenols
Scientific Research Applications
3-Butoxy-5-chloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chloro-4-ethoxyphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can interact with hydrophobic regions of biological membranes, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s structural analogs can be categorized based on shared functional groups (phenolic –OH) or substituent types (halogens, alkoxy chains). Key comparisons include:
2-Ethoxyphenol (CAS: Not listed in evidence)
- Structure: Phenol with a single ethoxy group at position 2.
- Properties : Lower molecular weight (138.16 g/mol) and logP (~1.8) compared to the target compound. Higher water solubility due to fewer hydrophobic substituents.
- Applications : Used as a precursor in fragrance synthesis and agrochemicals .
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS: 483316-01-4)
- Structure : Benzaldehyde derivative with butoxy (position 4), chloro (position 3), and methoxy (position 5) groups.
- Properties: Higher molecular weight (258.7 g/mol) and logP (~2.9) than 3-Butoxy-5-chloro-4-ethoxyphenol due to the aldehyde group. Reactivity dominated by electrophilic aldehyde functionality rather than phenolic –OH.
- Safety: No hazard classification data available .
4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS: 42135-35-3)
Physicochemical and Functional Comparison
| Property | This compound | 2-Ethoxyphenol | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 4-Acetamido-5-chloro-2-methoxybenzoic acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~246.7 | 138.16 | 258.7 | ~263.7 |
| logP | ~3.5 | ~1.8 | ~2.9 | ~1.2 |
| Water Solubility | Low | Moderate | Low | High |
| Key Functional Group | Phenol (–OH) | Phenol (–OH) | Aldehyde (–CHO) | Carboxylic acid (–COOH) |
| Primary Applications | Antimicrobial agents (hypothetical) | Fragrance synthesis | Polymer intermediates | Pharmaceutical synthesis |
Reactivity and Stability
- Substituent Effects : The butoxy chain increases hydrophobicity compared to methoxy or ethoxy analogs, likely improving lipid membrane penetration in antimicrobial applications. However, steric hindrance from the butoxy group may reduce reaction rates in electrophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
